3-(3,4-Dichlorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline
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Overview
Description
3-(3,4-Dichlorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry due to its potential therapeutic applications. This compound is part of the triazoloquinazoline family, which is known for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dichlorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,4-dichloroaniline with a triazole derivative in the presence of a suitable catalyst. The reaction is often carried out in a solvent such as dichloromethane or ethanol, under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, is becoming increasingly important in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dichlorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Sodium methoxide in methanol or potassium thiolate in dimethyl sulfoxide.
Major Products
Oxidation: Formation of quinazoline N-oxide derivatives.
Reduction: Formation of dihydroquinazoline derivatives.
Substitution: Formation of substituted triazoloquinazolines with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in modulating biological pathways and interactions with biomolecules.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(3,4-Dichlorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes, such as histone acetyltransferase PCAF, by binding to their active sites. This inhibition can lead to the modulation of gene expression and cellular processes, ultimately resulting in its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[4,3-a]quinazolines: These compounds share a similar core structure but differ in the substitution pattern on the triazole and quinazoline rings.
Quinazoline Derivatives: Compounds like 4-morpholinylquinazolines and 4-cyanoquinazolines have similar biological activities but different structural features.
Uniqueness
3-(3,4-Dichlorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its dichlorophenyl group enhances its binding affinity to certain molecular targets, making it a potent candidate for drug development .
Biological Activity
3-(3,4-Dichlorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline is a heterocyclic compound that has gained attention in medicinal chemistry due to its diverse biological activities, particularly in anticancer research. This article explores the biological activity of this compound, focusing on its mechanisms of action, cytotoxicity against various cancer cell lines, and potential therapeutic applications.
- Molecular Formula : C15H8Cl2N4
- Molecular Weight : 315.16 g/mol
- CAS Number : [Not specified]
The primary mechanism of action for this compound involves its role as a DNA intercalator and topoisomerase II inhibitor . These interactions lead to structural changes in DNA that inhibit topoisomerase II's function during DNA replication, resulting in DNA damage and subsequent apoptosis in cancer cells. This compound's ability to intercalate into DNA enhances its binding affinity and cytotoxicity against tumor cells.
Cytotoxicity Studies
Recent studies have assessed the cytotoxic effects of this compound against various cancer cell lines. The following table summarizes the IC50 values obtained from these studies:
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | HCT-116 | 6.29 |
HepG2 | 2.44 | |
MCF-7 | [Data Not Available] |
These results indicate that the compound exhibits significant cytotoxicity against HCT-116 and HepG2 cell lines with IC50 values ranging from 2.44 to 6.29 µM .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that modifications to the triazoloquinazoline framework can significantly influence biological activity. For instance:
- Substituents like trifluoromethyl enhance cytotoxicity due to increased lipophilicity and hydrogen bonding capabilities.
- The presence of bulky amines negatively impacts cytotoxic activity by affecting the binding orientation within the DNA minor groove .
Case Studies
-
Study on Intercalative Properties :
A study demonstrated that derivatives of 1,2,4-triazolo[4,3-c]quinazolines show varying degrees of intercalation into DNA. The most active derivative displayed an IC50 value of 2.44 µM against HCT-116 cells. This highlights the importance of specific substitutions in enhancing biological activity . -
Topoisomerase II Inhibition :
In vitro assays indicated that compounds similar to this compound exhibit competitive inhibition of topoisomerase II. This inhibition is crucial for the development of anticancer therapies targeting DNA replication processes .
Potential Therapeutic Applications
Given its potent anticancer properties and ability to target DNA replication mechanisms:
- Cancer Treatment : The compound shows promise as a lead candidate for developing new anticancer agents.
- Further Research : Ongoing investigations aim to explore its efficacy against various cancer types and potential combination therapies with existing chemotherapeutics.
Properties
IUPAC Name |
3-(3,4-dichlorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8Cl2N4/c16-11-6-5-9(7-12(11)17)14-19-20-15-10-3-1-2-4-13(10)18-8-21(14)15/h1-8H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVBVBMGFLAKKLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NN=C(N3C=N2)C4=CC(=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8Cl2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.